molecular formula C16H12Cl2N2O2 B2844371 (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one CAS No. 303996-97-6

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2844371
CAS No.: 303996-97-6
M. Wt: 335.18
InChI Key: WSFDVVJXFPOMOX-CYVLTUHYSA-N
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Description

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound characterized by its indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,4-dichlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Methoxyimino Group Addition: The methoxyimino group is added through an oximation reaction, where the ketone group on the indole core reacts with methoxyamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares a similar aromatic structure with halogen substitutions.

    Trichloroethylene: Another organochlorine compound with different applications.

    Epibatidine: A natural organochlorine alkaloid with potent biological activity.

Uniqueness

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-(methoxyimino)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its indole core structure is particularly significant in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-22-19-15-12-4-2-3-5-14(12)20(16(15)21)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDVVJXFPOMOX-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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